molecular formula C12H8BrN3O2 B12609937 Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-

Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-

Cat. No.: B12609937
M. Wt: 306.11 g/mol
InChI Key: OFLYPOXCCFCOHX-UHFFFAOYSA-N
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Description

The compound Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- is a ketone derivative featuring two heterocyclic substituents:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl: A brominated 7-azaindole scaffold, known for its role in kinase inhibition and pharmaceutical applications .
  • 5-Methyl-3-isoxazolyl: A substituted isoxazole ring, which enhances metabolic stability and modulates electronic properties .

Properties

Molecular Formula

C12H8BrN3O2

Molecular Weight

306.11 g/mol

IUPAC Name

(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-(5-methyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C12H8BrN3O2/c1-6-2-10(16-18-6)11(17)9-5-15-12-8(9)3-7(13)4-14-12/h2-5H,1H3,(H,14,15)

InChI Key

OFLYPOXCCFCOHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)C2=CNC3=C2C=C(C=N3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .

Scientific Research Applications

Pharmacological Applications

The unique structural features of Methanone derivatives make them valuable in drug design. The following are key areas where this compound has shown promise:

Anticancer Activity

Research has demonstrated that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing potent inhibition of tumor growth. Studies suggest that these compounds may act by targeting specific kinases involved in cancer progression.

Antimicrobial Properties

The isoxazole ring in combination with pyrrolopyridine has been linked to antimicrobial activities. Compounds derived from this scaffold have shown efficacy against bacterial strains, including resistant forms, suggesting their potential as new antibiotics.

Anti-inflammatory Effects

Methanone derivatives have been investigated for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. This makes them candidates for treating conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the applications of Methanone derivatives:

  • A study published in Frontiers in Chemistry explored the synthesis of pyridinone-based inhibitors showing promising results against various targets, including kinases involved in cancer pathways .
  • Another research article discussed the synthesis of isoxazolones and their application as building blocks for bioactive molecules, emphasizing their role in drug discovery .

Data Table: Summary of Biological Activities

Compound NameStructureBiological ActivityReference
Methanone (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)StructureAnticancer, Antimicrobial
Pyridinone-based inhibitorsStructureCOX inhibition
Isoxazole derivativesStructureAntimicrobial

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related methanones, focusing on substituents and key properties:

Compound Name Substituent R1 Substituent R2 Molecular Formula Key Properties Reference
Target Compound 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl 5-Methyl-3-isoxazolyl C₁₄H₁₀BrN₃O₂ Inferred: Moderate solubility in polar solvents due to isoxazole; potential kinase inhibition
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-fluorophenyl)methanone (6b) 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl 4-Fluorophenyl C₁₅H₉BrFN₂O MP: Not reported; synthesized via AlCl₃-mediated Friedel-Crafts acylation .
Bis(5-bromo-1-methyl-1H-indol-3-yl)methanone (4d) 5-Bromo-1-methyl-1H-indol-3-yl 5-Bromo-1-methyl-1H-indol-3-yl C₁₉H₁₄Br₂N₂O MP: ~250–252°C; FTIR: 1685 cm⁻¹ (C=O); HRMS: m/z 495.93 [M+H]+ .
(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl 3-Amino-2,6-difluorophenyl C₁₅H₉BrF₂N₃O Inferred: Enhanced solubility due to amino group; potential for hydrogen bonding .
6-{[(1S)-1-(5-Fluoropyridin-2-yl)ethyl]amino}-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone 6-Amino-substituted pyrrolopyridinyl Morpholin-4-yl C₂₃H₂₃FN₆O₂ Crystal structure resolved (2.455 Å); binds ALK tyrosine kinase .
Key Observations:
  • Electronic Effects : The isoxazole ring in the target compound (electron-deficient) may reduce electron density at the ketone compared to phenyl or morpholine substituents, altering reactivity .
  • Solubility : Polar substituents (e.g., morpholine in ) enhance aqueous solubility, whereas brominated aryl groups (e.g., ) reduce it.
  • Synthetic Routes: Friedel-Crafts acylation (AlCl₃ in DCM) is a common method for analogous methanones , suggesting feasibility for the target compound.

Spectral Data and Characterization

  • NMR: For bis-indolyl methanones (e.g., 4d), ¹H NMR signals at δ 7.59–8.11 (aromatic protons) and δ 2.2–3.6 (alkyl protons) are typical .
  • Mass Spectrometry : HRMS data for similar compounds show [M+H]+ peaks (e.g., m/z 495.93 for 4d ), aiding in molecular weight confirmation.

Notes

Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the evidence; inferences rely on structural analogs.

Contradictions : Variations in substituents (e.g., fluorophenyl vs. isoxazolyl) lead to divergent properties, complicating direct comparisons.

Synthetic Feasibility : AlCl₃-mediated acylation or Suzuki coupling (for boronic acid derivatives ) are viable routes for future synthesis.

Biological Activity

Methanone, specifically the compound (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- , is a derivative of pyrrolo[2,3-b]pyridine and isoxazole that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

C14H10BrN3OC_{14}H_{10}BrN_3O

Research indicates that compounds featuring the pyrrolo[2,3-b]pyridine scaffold exhibit significant activity against various targets in cancer therapy. Specifically, they are known to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis.

FGFR Inhibition

In a study focusing on pyrrolo[2,3-b]pyridine derivatives, the compound exhibited potent inhibitory effects on FGFR1, FGFR2, and FGFR3. Notably, one derivative showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 . These findings suggest that similar derivatives could be effective in treating cancers associated with aberrant FGFR signaling.

Anticancer Properties

The compound's anticancer properties have been explored through various in vitro studies. For instance:

  • Cell Proliferation : The compound inhibited the proliferation of breast cancer cell lines (4T1 cells) and induced apoptosis.
  • Migration and Invasion : It was also found to significantly reduce the migration and invasion capabilities of these cells .

Cytotoxicity Studies

Further investigations into the cytotoxic effects of related compounds indicate substantial cytotoxicity against several cancer cell lines. For example:

  • Cytotoxicity against Osteosarcoma : A related compound containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine structure demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin .

Case Studies

Study ReferenceCompound StudiedTargetIC50 ValueEffect
4h (Pyrrolo derivative)FGFR17 nMInhibitory
5-Bromo-7-azaindoleOsteosarcomaN/ACytotoxic
Pyrazolo derivativesCDK20.36 µMAntiproliferative

Therapeutic Applications

The biological activity of Methanone suggests potential therapeutic applications in oncology. Its ability to inhibit key signaling pathways involved in cancer progression positions it as a candidate for further development in targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)methanone, and what challenges arise during its purification?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions using brominated pyrrolopyridine and substituted isoxazole precursors. For example, analogous methanone derivatives (e.g., bis-indolyl methanones) are synthesized using Ullmann or Suzuki-Miyaura coupling reactions under palladium catalysis . Key challenges include controlling regioselectivity during bromination and ensuring stability of the isoxazole ring under acidic/basic conditions. Purification often requires column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to remove unreacted intermediates .

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : The 1H^1H-NMR spectrum should show distinct peaks for the pyrrolopyridine’s NH proton (δ 10–12 ppm, broad singlet) and the isoxazole’s methyl group (δ 2.2–2.5 ppm, singlet). 13C^{13}C-NMR will confirm the ketone carbonyl (δ 190–200 ppm) .
  • FTIR : Key absorptions include C=O stretch (~1680 cm1^{-1}), C-Br stretch (550–650 cm1^{-1}), and isoxazole ring vibrations (~1600 cm1^{-1}) .
  • HRMS : A molecular ion peak matching the exact mass (e.g., calculated for C15H11BrN4OC_{15}H_{11}BrN_4O: ~366.01) with isotopic patterns consistent with bromine (1:1 ratio for 79Br^{79}Br:81Br^{81}Br) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its aromatic heterocycles. Stability studies indicate decomposition above 150°C, with sensitivity to strong acids/bases (e.g., hydrolysis of the isoxazole ring). Storage at −20°C under inert atmosphere (N2_2) in amber vials is recommended to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological target interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can optimize the geometry and predict electrophilic/nucleophilic sites (e.g., bromine as a leaving group). Molecular docking against targets like kinases or antimicrobial enzymes (e.g., DNA gyrase) can be performed using AutoDock Vina. For example, similar pyrrolopyridine derivatives show binding affinity to bacterial topoisomerases, as validated by MIC values against E. coli and S. aureus .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetic properties (e.g., low bioavailability). Strategies include:

  • Metabolic Stability Assays : Microsomal incubation (human/rat liver microsomes) to identify rapid clearance pathways .
  • Prodrug Design : Masking the ketone group as an oxime or acetyloxime to enhance membrane permeability .
  • Formulation Optimization : Encapsulation in liposomes or cyclodextrin complexes to improve solubility and target delivery .

Q. How does substitution at the 5-bromo position (e.g., replacing Br with aryl/heteroaryl groups) affect biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that replacing Br with electron-rich groups (e.g., phenyl, biphenyl) enhances antimicrobial activity (e.g., MIC reduced from 32 µg/mL to 8 µg/mL for P. aeruginosa). Conversely, electron-withdrawing groups (e.g., nitro) reduce potency due to decreased nucleophilic aromatic substitution feasibility .

Q. What crystallographic techniques validate the compound’s solid-state structure, and how does crystal packing influence its properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) confirms bond lengths/angles and intermolecular interactions. For example, a related methanone derivative (5-methyl-3-phenyl-pyrazole-isoxazole methanone) forms hydrogen bonds between the ketone oxygen and adjacent NH groups, stabilizing a planar conformation critical for π-π stacking in enzyme binding pockets .

Data Analysis and Experimental Design

Q. How to interpret conflicting NMR data between synthetic batches (e.g., unexpected splitting of pyrrolopyridine NH signals)?

  • Methodological Answer : Signal splitting may indicate rotameric equilibria or impurities. Solutions include:

  • Variable Temperature NMR : Heating to 60°C coalesces rotamer peaks into a singlet.
  • 2D NMR (HSQC, HMBC) : Correlates NH protons with adjacent carbons to confirm connectivity.
  • LC-MS Purity Check : Quantifies impurities (e.g., dehalogenated byproducts) .

Q. What in vitro assays are most suitable for evaluating this compound’s potential as a kinase inhibitor?

  • Methodological Answer : Use ATP-competitive inhibition assays (e.g., ADP-Glo™ Kinase Assay) against JAK2 or EGFR kinases. IC50_{50} values below 1 µM suggest high potency. Counter-screen against off-targets (e.g., cytochrome P450 enzymes) to assess selectivity .

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